4,6-Dibromo-3-tert-butyl-2-chlorophenol
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Overview
Description
4,6-Dibromo-3-tert-butyl-2-chlorophenol: is a chemical compound with the molecular formula C10H11Br2ClO and a molecular weight of 342.458 g/mol It is characterized by the presence of bromine, chlorine, and tert-butyl groups attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-3-tert-butyl-2-chlorophenol typically involves a multi-step reaction process. One common method includes the bromination and chlorination of a phenolic precursor. The reaction conditions often involve the use of bromine and chlorine in the presence of a solvent like tetrachloromethane (CCl4) and heating .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-3-tert-butyl-2-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a solvent like CCl4.
Chlorination: Chlorine (Cl2) under similar conditions.
Oxidation: Potassium ferricyanide in benzene can be used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the substituents introduced, various substituted phenols can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Scientific Research Applications
Chemistry: 4,6-Dibromo-3-tert-butyl-2-chlorophenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology and Medicine: Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-3-tert-butyl-2-chlorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-Bromo-4,6-di-tert-butylphenol: This compound is similar in structure but lacks the chlorine atom.
4-Bromo-2,6-di-tert-butylphenol: Another similar compound, used in the synthesis of complex organic molecules and as a catalyst.
Uniqueness: 4,6-Dibromo-3-tert-butyl-2-chlorophenol is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties
Properties
CAS No. |
60935-47-9 |
---|---|
Molecular Formula |
C10H11Br2ClO |
Molecular Weight |
342.45 g/mol |
IUPAC Name |
4,6-dibromo-3-tert-butyl-2-chlorophenol |
InChI |
InChI=1S/C10H11Br2ClO/c1-10(2,3)7-5(11)4-6(12)9(14)8(7)13/h4,14H,1-3H3 |
InChI Key |
DIDSXJGNODBXEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=C(C=C1Br)Br)O)Cl |
Origin of Product |
United States |
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